![molecular formula C18H30O2 B14363336 1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) CAS No. 90819-52-6](/img/structure/B14363336.png)
1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) is an organic compound characterized by its unique structure, which includes a hexane backbone with two cyclohexene rings connected via oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) typically involves the reaction of hexane-1,6-diol with cyclohexene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Reactants: Hexane-1,6-diol and cyclohexene.
Catalyst: Acidic or basic catalyst to promote the reaction.
Solvent: An organic solvent such as toluene or dichloromethane.
Temperature: Elevated temperatures, typically around 80-100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene rings to cyclohexane.
Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted ethers or amines.
Applications De Recherche Scientifique
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) involves its interaction with molecular targets through its functional groups. The oxygen atoms can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The cyclohexene rings provide structural stability and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohexane): Similar structure but with saturated cyclohexane rings.
1,1’-[Hexane-1,6-diylbis(oxy)]di(benzene): Aromatic analog with benzene rings instead of cyclohexene.
Uniqueness
1,1’-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene) is unique due to its combination of cyclohexene rings and ether linkages, providing a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
90819-52-6 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-[6-(cyclohexen-1-yloxy)hexoxy]cyclohexene |
InChI |
InChI=1S/C18H30O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h11,13H,1-10,12,14-16H2 |
Clé InChI |
VHAVKRVFOHQNSM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)OCCCCCCOC2=CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
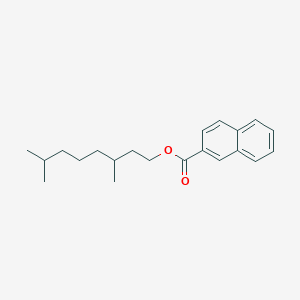
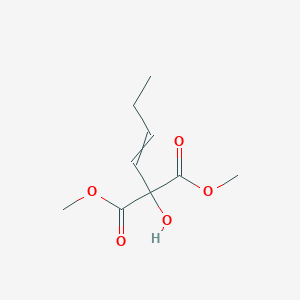
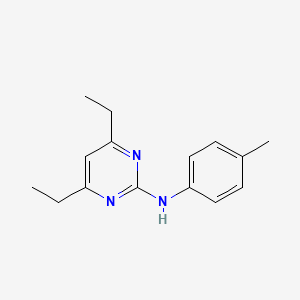
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

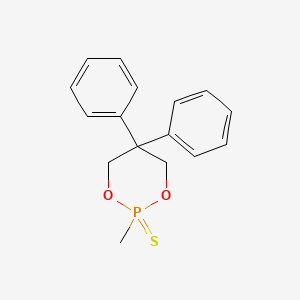
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
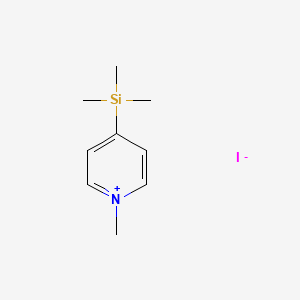
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
